trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS No.: 735274-88-1
Cat. No.: VC2281472
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735274-88-1 |
|---|---|
| Molecular Formula | C15H17BrO3 |
| Molecular Weight | 325.2 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
| Standard InChI Key | OKDDEYGDICYAOL-WCQYABFASA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
| SMILES | C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
| Canonical SMILES | C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Introduction
The presence of the bromo substituent likely influences the compound's crystallinity, melting point, and solubility profile compared to its unsubstituted counterpart. The electron-withdrawing nature of the bromine atom would also affect the acidity of the carboxylic acid group, potentially resulting in a slightly lower pKa value than the unsubstituted analog .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves a multi-step process similar to that of related compounds. Based on synthetic pathways for similar substances, a common approach would involve:
-
Aldol condensation between cyclohexanone and 4-bromobenzaldehyde in the presence of a base
-
Reduction of the resulting α,β-unsaturated ketone
-
Oxidation of the cyclohexyl ring to introduce the carboxylic acid functionality
-
Stereochemical resolution to isolate the trans isomer
Alternative synthetic pathways might include the reaction of trans-cyclohexane-1-carboxylic acid derivatives with 4-bromophenacyl halides under controlled conditions to achieve the desired stereochemistry.
Reaction Conditions and Considerations
The synthesis typically requires careful control of reaction conditions to ensure stereoselectivity and yield. Key considerations include:
| Reaction Step | Critical Parameters | Reagents | Notes |
|---|---|---|---|
| Aldol Condensation | pH, temperature, solvent | Base (NaOH, KOH), 4-bromobenzaldehyde | Controls initial C-C bond formation |
| Reduction | Hydrogen pressure, catalyst | H₂, Pd/C or NaBH₄ | Selective reduction of C=C bond |
| Oxidation | Oxidant concentration, temperature | KMnO₄, chromium reagents | Introduction of carboxylic acid group |
| Isomer Separation | Solvent system, crystallization conditions | Recrystallization solvents | Isolation of trans isomer |
Industrial production methods would likely employ similar approaches but with optimized conditions for scale-up, possibly utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions and Reactivity
Types of Reactions
Similar to related phenacyl-cyclohexane derivatives, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can participate in several types of chemical reactions:
Oxidation Reactions
The cyclohexane ring can undergo oxidation, particularly at positions adjacent to existing functional groups. These reactions can lead to the formation of additional ketone or hydroxyl groups, depending on the oxidizing agents and conditions employed.
Reduction Reactions
The ketone group in the oxoethyl linker can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation would significantly alter the compound's physical properties and biological activity.
Substitution Reactions
| Reaction Type | Common Reagents | Typical Conditions | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃, H₂O₂ | Aqueous or organic media, controlled temperature | Selectivity depends on oxidant and conditions |
| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | Various solvents, often under inert atmosphere | Different reducing agents provide varying selectivity |
| Substitution | Amines, thiols, alkoxides | Base, polar solvents, moderate to high temperatures | Nucleophilicity and conditions determine reaction rate |
| Esterification | Alcohols, acid catalysts | Reflux, acid catalysis (H₂SO₄ or p-TsOH) | Forms corresponding esters |
Major Products
The reactions described above can yield various products with potential applications:
-
Reduced derivatives (alcohols) may exhibit different biological activities
-
Amide derivatives might show enhanced bioavailability or target specificity
-
Substituted derivatives where bromine is replaced by other functional groups could display altered pharmacological profiles
-
Esterified products typically show increased lipophilicity, potentially enhancing membrane permeability
Applications and Uses
Chemical Research
In chemical research, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups (carboxylic acid, ketone, and bromine) provides diverse reactive sites for further chemical transformations.
Biological Research
The compound has potential applications in biological research, particularly in studies involving structure-activity relationships of bioactive molecules. Its structural features allow it to potentially interact with various biological targets, making it useful in enzyme interaction studies and metabolic pathway investigations.
Pharmaceutical Applications
Based on the applications of structurally similar compounds, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid might have potential pharmaceutical applications:
Intermediate in Drug Synthesis
This compound could serve as an intermediate in the synthesis of various pharmaceutical agents. For instance, related phenacyl-cyclohexane derivatives have been used in the synthesis of antidepressants like amitriptyline .
Industrial Applications
In industrial settings, this compound might find applications in:
-
Production of specialty chemicals
-
Development of pharmaceutical intermediates
-
Synthesis of agrochemical compounds
-
Preparation of advanced materials with specific properties
Structure-Activity Relationships
Comparison with Similar Compounds
The structural features of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be compared with related compounds to understand structure-activity relationships:
Effect of the Bromo Substituent
The presence of the bromine atom at the para position of the phenyl ring imparts several important characteristics to the compound:
-
Increased lipophilicity compared to unsubstituted analogs
-
Enhanced membrane permeability potential
-
Unique electronic effects on the aromatic system
-
Ability to participate in halogen bonding interactions with biological targets
-
Potential for further derivatization via substitution reactions
These characteristics can significantly influence the compound's biological activity, pharmacokinetics, and potential therapeutic applications.
Mechanism of Action
Enzyme Interactions
The compound's structure suggests potential interaction with various enzymes, possibly as a substrate or inhibitor. The carboxylic acid group could form ionic interactions with positively charged amino acid residues, while the aromatic ring might engage in π-stacking interactions with aromatic amino acids.
Receptor Binding
The lipophilic nature of the compound, enhanced by the bromine substituent, might facilitate binding to hydrophobic pockets in receptor proteins. The carbonyl group could serve as a hydrogen bond acceptor, while the carboxylic acid might function as both a hydrogen bond donor and acceptor.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume